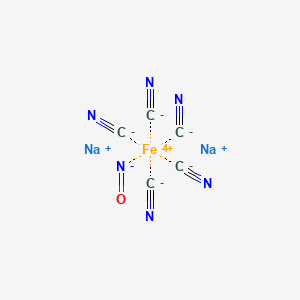
Sodium nitroprusside anhydrous
Descripción general
Descripción
Sodium Nitroprusside is a chemical compound with the formula Na2[Fe(CN)5NO]·2H2O . It is used in medicine for hypertensive emergencies .
Molecular Structure Analysis
The molecular structure of Sodium Nitroprusside is [Na+].[Na+].O=NFe–(C#N)(C#N)(C#N)C#N . It is a medication used to lower blood pressure .Chemical Reactions Analysis
The chemical reactions of Sodium Nitroprusside are mainly associated with the NO ligand. For example, addition of S2- ion to [Fe(CN)5(NO)]2- produces the violet color [Fe(CN)5(NOS)]4- ion, which is the basis for a sensitive test for S2- ions .Aplicaciones Científicas De Investigación
Role in Plant Physiology
Sodium nitroprusside (SNP), a nitric oxide (NO) donor, has a variety of impacts on plant physiology . It interacts with phytohormones, influencing seed germination, root growth, flowering duration, fruit development, and resistance to biotic and abiotic challenges . This helps improve stress tolerance and crop productivity .
Interaction with Phytohormones
SNP’s interactions with phytohormones are crucial for understanding its physiological impacts on plant growth and development . These interactions affect important signaling pathways, including calcium-dependent signaling and MAPK cascades .
Role in Nitric Oxide Signaling in Plants
SNP, due to its unique chemical properties as a NO donor, is essential for researching NO signaling in plants . Understanding the interaction between SNP and plant hormones is crucial for understanding the function of NO in various cells .
Application in Salinity Stress Tolerance
SNP has been found effective in imparting salinity tolerance to plants . It regulates antioxidant mechanisms, improving root and shoot length, fresh and dry weight, chlorophyll contents, and activities of various antioxidant enzymes .
Role in Chlorophyll Biosynthesis
SNP treatment enhances chlorophyll biosynthesis and suppresses chlorophyll-degradation-related proteins and genes . This helps in maintaining the green color of plants and improving their photosynthetic efficiency .
Modulation of Flavonoid Biosynthesis
SNP modulates flavonoid-biosynthesis-related genes, and significantly regulated flavonoids have been identified in SNP-treated plants . This can have implications in plant defense mechanisms, as flavonoids are known to have antimicrobial properties .
Mecanismo De Acción
Target of Action
Sodium nitroprusside (SNP) primarily targets the vascular smooth muscle cells . It serves as a source of nitric oxide (NO), a potent peripheral vasodilator that affects both arterioles and venules, with a more pronounced effect on venules .
Mode of Action
SNP is metabolized in the body to release nitric oxide (NO) . NO activates guanylate cyclase in the vascular smooth muscle, leading to increased production of intracellular cyclic guanosine monophosphate (cGMP) .
Biochemical Pathways
The action of SNP involves several biochemical pathways. The primary pathway is the NO-cGMP pathway . The release of NO from SNP activates guanylate cyclase, leading to increased cGMP production . SNP also interacts with phytohormones, affecting various physiological processes in plants .
Pharmacokinetics
SNP is administered intravenously and has a bioavailability of 100% . It is metabolized by combination with hemoglobin to produce cyanmethemoglobin and cyanide ions . Methemoglobin, obtained from hemoglobin, can sequester cyanide as cyanmethemoglobin . Thiosulfate reacts with cyanide to produce thiocyanate, which is eliminated in the urine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of SNP. For instance, SNP is light-sensitive and needs to be shielded from light to prevent degradation . Moreover, different plant species and genotypes react to SNP treatment differently depending on the context .
Safety and Hazards
Direcciones Futuras
Sodium Nitroprusside is a promising novel compound for the treatment of schizophrenia. It is necessary to re-conduct the meta-analysis after the inclusion of new clinical trials . Sodium Nitroprusside does not alleviate the symptoms of schizophrenia compared with placebo. The subjects tolerated Sodium Nitroprusside well .
Propiedades
IUPAC Name |
disodium;iron(4+);nitroxyl anion;pentacyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5CN.Fe.NO.2Na/c5*1-2;;1-2;;/q5*-1;+4;-1;2*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECOKVKJVPMJBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.[Na+].[Na+].[Fe+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5FeN6Na2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium nitroprusside anhydrous | |
CAS RN |
14402-89-2 | |
| Record name | Ferrate(2-), pentakis(cyano-.kappa.C)nitrosyl-, sodium (1:2), (OC-6-22)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium pentacyanonitrosylferrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[1-[[2,5-Dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid](/img/structure/B1662794.png)










